2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chloro-substituted amide linked to a pyridine ring, which is further substituted with an ethylpiperazine moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the ethylpiperazine group: The ethylpiperazine moiety is introduced via nucleophilic substitution reactions.
Chlorination: The chloro group is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through the reaction of the chlorinated intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Indole derivatives
Uniqueness
2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide stands out due to its unique combination of a chloro-substituted amide and an ethylpiperazine-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O/c1-3-19-6-8-20(9-7-19)14-5-4-13(10-17-14)11-18-15(21)12(2)16/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMDHPIRUVNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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